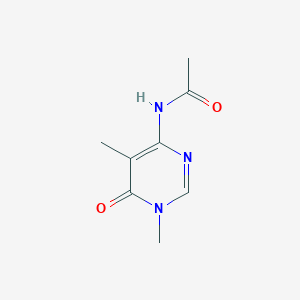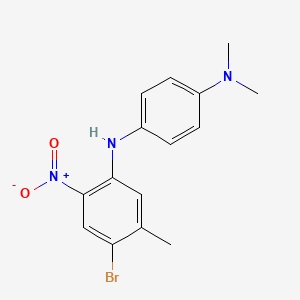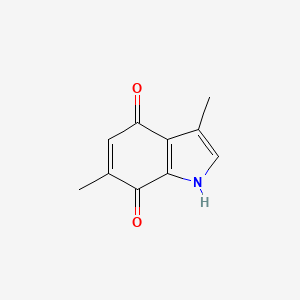
N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a chemical compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide can be achieved through the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-keto ester, and urea. This reaction is typically catalyzed by acids or other catalysts under solvent-free conditions to yield dihydropyrimidinones efficiently .
Industrial Production Methods: Industrial production of this compound may involve the use of heterogeneous catalysts such as Montmorillonite-KSF, which offers a green and recyclable approach to the synthesis. This method is advantageous due to its cost-effectiveness, high yield, and short reaction times .
Análisis De Reacciones Químicas
Types of Reactions: N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidinones, which can exhibit different biological activities depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine: Due to its biological activity, it is being explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of new materials and as a building block for various chemical products
Mecanismo De Acción
The mechanism of action of N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to its therapeutic effects .
Comparación Con Compuestos Similares
- N-(3,4-Dichlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
- N-(1,5-Dimethyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
Comparison: Compared to similar compounds, N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. The presence of the acetamide group enhances its solubility and potential interactions with biological targets .
Propiedades
Fórmula molecular |
C8H11N3O2 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
N-(1,5-dimethyl-6-oxopyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C8H11N3O2/c1-5-7(10-6(2)12)9-4-11(3)8(5)13/h4H,1-3H3,(H,10,12) |
Clave InChI |
IZCHGQNVTZBEEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN(C1=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole](/img/structure/B13105888.png)

